molecular formula C21H20N2O5 B14994822 3-(cyclopropanecarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

3-(cyclopropanecarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B14994822
M. Wt: 380.4 g/mol
InChI Key: LVMAMTBQSWMYIC-UHFFFAOYSA-N
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Description

3-CYCLOPROPANEAMIDO-N-(2,4-DIMETHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPANEAMIDO-N-(2,4-DIMETHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the methoxy groups.

    Reduction: Reduction reactions could target the amide or carboxamide functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-AMIDO-N-(2,4-DIMETHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
  • 3-CYCLOPROPANEAMIDO-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

The presence of the cyclopropaneamido group and the specific substitution pattern on the benzofuran ring might confer unique biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-26-13-9-10-15(17(11-13)27-2)22-21(25)19-18(23-20(24)12-7-8-12)14-5-3-4-6-16(14)28-19/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

LVMAMTBQSWMYIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4)OC

Origin of Product

United States

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